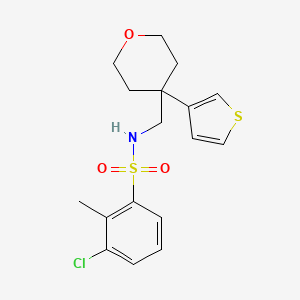

3-chloro-2-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

描述

This compound features a benzenesulfonamide core substituted with a 3-chloro-2-methyl group at the benzene ring. The sulfonamide nitrogen is linked to a tetrahydro-2H-pyran moiety via a methylene bridge, with the pyran ring further substituted at the 4-position by a thiophen-3-yl group.

属性

IUPAC Name |

3-chloro-2-methyl-N-[(4-thiophen-3-yloxan-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClNO3S2/c1-13-15(18)3-2-4-16(13)24(20,21)19-12-17(6-8-22-9-7-17)14-5-10-23-11-14/h2-5,10-11,19H,6-9,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQJFOBITXVTFHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2(CCOCC2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound is a part of the thiophene class of heterocyclic compounds, which have been reported to possess a wide range of therapeutic properties. .

Mode of Action

Thiophene derivatives have been reported to exhibit diverse biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer. The exact interaction of this compound with its targets and the resulting changes would need further investigation.

Biochemical Pathways

As a thiophene derivative, it could potentially affect a wide range of pathways given the diverse therapeutic properties of thiophene compounds

Pharmacokinetics

Thiophene compounds are generally soluble in most organic solvents like alcohol and ether but insoluble in water This could potentially impact the bioavailability of the compound

Result of Action

Given the wide range of therapeutic properties of thiophene compounds, it could potentially have diverse molecular and cellular effects

生物活性

3-Chloro-2-methyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula. Its structure includes a chloro group, a sulfonamide moiety, and a thiophene-containing tetrahydropyran unit, which may contribute to its biological properties.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing thiophene rings have demonstrated potent activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.008 to 0.046 μg/mL against pathogens like Staphylococcus aureus and Streptococcus pneumoniae .

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 3-Chloro-2-methyl-N-(...) | TBD | TBD |

| Thiophene Derivative A | 0.008 | S. pneumoniae |

| Thiophene Derivative B | 0.046 | S. aureus |

Anti-inflammatory Effects

In vitro studies have indicated that sulfonamide derivatives can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The compound's ability to modulate the secretion of cytokines like TNF-alpha and IL-6 has been documented, indicating its role in anti-inflammatory pathways .

Cytotoxicity Studies

Cytotoxicity assays performed on various human cell lines (e.g., HepG2 liver cells) revealed that the compound exhibits low toxicity at therapeutic concentrations, making it a candidate for further pharmacological development .

Case Studies

-

Case Study on Antibacterial Efficacy :

A study evaluated the antibacterial efficacy of sulfonamide derivatives similar to our compound against resistant bacterial strains. The results showed that these derivatives could effectively inhibit growth and biofilm formation . -

Case Study on Anti-inflammatory Properties :

Research involving animal models demonstrated that administration of the compound resulted in reduced inflammation markers following induced inflammatory responses, suggesting its therapeutic potential in chronic inflammatory conditions .

相似化合物的比较

Structural Features and Substituent Effects

The table below compares key structural elements of the target compound with analogs from the evidence:

Key Observations:

- Heterocyclic Diversity : The target compound’s thiophene-pyran system contrasts with analogs bearing imidazole (Compound 11, ), thiazole (), or pyrimidine (Compound 265, ). Thiophene’s electron-rich nature may enhance π-π stacking interactions compared to chlorobenzo-dioxole (Compound 11) or nitro groups (Compound 29) .

Physicochemical and Bioactivity Insights

- Melting Points : Analogs like Compound 11 (177–180°C, ) suggest the target may exhibit a similar range due to its rigid heterocyclic systems.

- Solubility : The tetrahydro-2H-pyran group (common in ) likely enhances solubility in polar solvents compared to purely aromatic analogs.

- Hypothetical Bioactivity: Sulfonamides with pyran/thiophene motifs (e.g., ) are often explored as kinase or protease inhibitors. The target’s chloro-methyl group may improve membrane permeability, akin to chlorophenoxy substituents in Compound 29 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。